![molecular formula C13H19NO2S B569464 Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate CAS No. 124499-25-8](/img/structure/B569464.png)
Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a tert-butyl ester group, an aminoethyl side chain, and an acrylate moiety, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions using ethylenediamine.
Acrylation: The acrylate moiety is introduced through esterification reactions using acryloyl chloride and tert-butyl alcohol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acrylate moiety, converting it into the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate is used as a building block in organic synthesis, particularly in the development of new thiophene-based materials and compounds.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with thiophene-based scaffolds. Thiophene derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-[5-(2-hydroxyethyl)-thiophen-3-YL]-acrylate: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
Tert-butyl 3-[5-(2-methyl-ethyl)-thiophen-3-YL]-acrylate: Similar structure but with a methyl-ethyl group instead of an aminoethyl group.
Uniqueness
Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate is unique due to the presence of the aminoethyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
124499-25-8 |
|---|---|
Molekularformel |
C13H19NO2S |
Molekulargewicht |
253.36 g/mol |
IUPAC-Name |
tert-butyl 3-[5-(2-aminoethyl)thiophen-3-yl]prop-2-enoate |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)5-4-10-8-11(6-7-14)17-9-10/h4-5,8-9H,6-7,14H2,1-3H3 |
InChI-Schlüssel |
CWLQBIQWUIALLE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C=CC1=CSC(=C1)CCN |
Kanonische SMILES |
CC(C)(C)OC(=O)C=CC1=CSC(=C1)CCN |
Synonyme |
TERT-BUTYL 3-[5-(2-AMINO-ETHYL)-THIOPHEN-3-YL]-ACRYLATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-threo-3-Hexulosonic acid, 2-[[2-[(1-carboxy-3-methylbutyl)amino]-2-oxoethyl]imino]-2-deoxy-, -g](/img/new.no-structure.jpg)
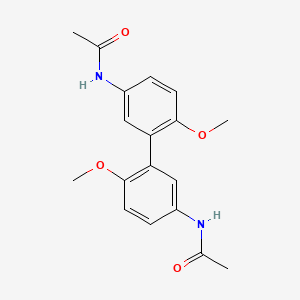
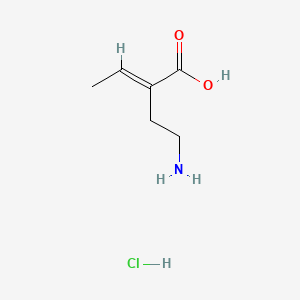
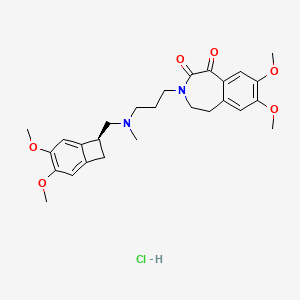
![2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione](/img/structure/B569387.png)
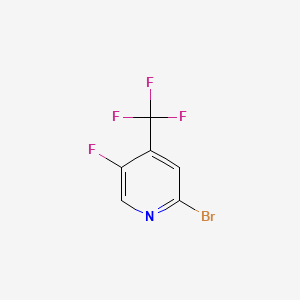
![VERAPAMIL RELATED COMPOUND D (50 MG) (5,5'-[[2-(3,4)DIMETHOXYPHENYL)ETHYL]IMINO]BIS[2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENI-TRILE] HYDROCHLORIDE)](/img/structure/B569396.png)
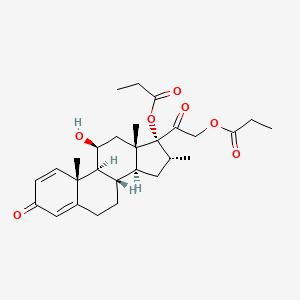
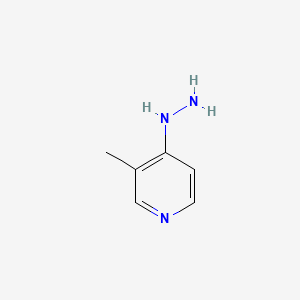
![2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B569401.png)
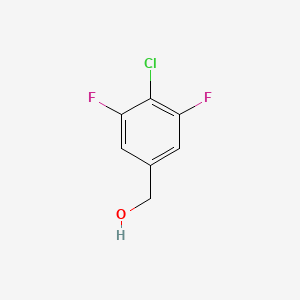
![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569404.png)
